O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

Übersicht

Beschreibung

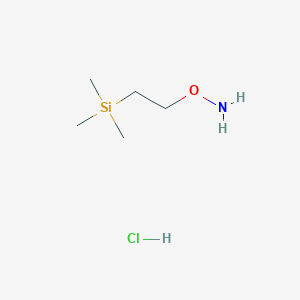

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C5H15NOSi·HCl. It is commonly used as a reagent in organic synthesis and is known for its stability and reactivity. The compound is often utilized in various chemical reactions due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine with 2-trimethylsilylethyl chloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert gas to prevent decomposition .

Analyse Chemischer Reaktionen

Deprotection Reactions

The TMS-ethyl group acts as a protecting group , removable under mild acidic or fluoride-mediated conditions:

| Condition | Reaction Outcome | Mechanism |

|---|---|---|

| HCl (aq) | Cleavage to regenerate hydroxylamine | Acid hydrolysis of the silyl ether |

| TBAF (tetrabutylammonium fluoride) | Desilylation to free hydroxylamine | Fluoride-induced Si-O bond cleavage |

This deprotection is critical for applications requiring transient hydroxylamine release .

Nucleophilic Substitution

The compound participates in oxime formation with carbonyl compounds:

Oximes derived from this reaction are precursors for Beckmann rearrangements or reductive aminations .

Stability and Handling

-

Air Sensitivity : Secondary hydroxylamines like this compound slowly oxidize to nitrones () upon prolonged air exposure .

-

Storage : Stable as the hydrochloride salt at 2–8°C under inert atmosphere.

Intermediate for Weinreb Amides

Analogous to N,O-dimethylhydroxylamine, this compound can generate Weinreb-type amides when reacted with acyl chlorides:

These amides are pivotal for controlled ketone synthesis .

Ligand Design

The hydroxylamine-TMS-ethyl group has been explored in coordination chemistry, forming stable complexes with transition metals (e.g., Ni, Cu) for catalytic applications .

Comparative Reactivity Data

| Reaction Type | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Deprotection (HCl) | 85–92 | 1M HCl, RT, 2h | |

| Oxime Formation | 70–78 | EtOH, reflux, 4h | |

| Reductive Amination | 65–72 | Zn/HCl, 0°C to RT, 1h |

Mechanistic Insights

-

Oxygen Source Studies : Isotopic labeling (e.g., ) confirms that the hydroxylamine oxygen is retained in products during substitution reactions .

-

Intermediate Detection : LC-MS analyses reveal transient aryloxyamine intermediates in reactions with aromatic electrophiles .

This compound’s utility lies in its balance of stability and reactivity, making it indispensable in multistep syntheses requiring hydroxylamine intermediates.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Route:

- Reagents Used: Hydroxylamine, 2-trimethylsilylethyl chloride, base (e.g., sodium hydroxide).

- Conditions: Mild temperature and inert atmosphere to prevent decomposition.

Scientific Research Applications

O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride finds utility across several domains:

Organic Synthesis

- Formation of Oximes and Amines: The compound acts as a reagent for synthesizing oximes from carbonyl compounds and can be reduced to form amines. This property is particularly useful in the production of pharmaceutical intermediates.

Medicinal Chemistry

- Synthesis of Pharmaceutical Intermediates: It is employed in the development of active pharmaceutical ingredients (APIs) and intermediates due to its ability to modify functional groups effectively.

Biological Applications

- Modification of Biomolecules: The compound is utilized for modifying proteins and nucleic acids, aiding in the study of their structure and function.

- Antioxidant Properties: It exhibits potential antioxidant activity by scavenging free radicals, which is relevant in neurodegenerative disease research.

- Antimicrobial Activity: Some derivatives show promise against various bacterial and fungal strains.

Neuroprotective Effects

Research indicates that hydroxylamines can protect neuronal cells from oxidative damage, highlighting their potential therapeutic roles in neurodegenerative diseases.

Antimicrobial Efficacy

Studies have demonstrated that derivatives of O-(2-Trimethylsilylethyl)hydroxylamine exhibit antimicrobial properties, suggesting applications in developing new antimicrobial agents.

Pharmacological Applications

The compound's ability to modify biomolecules has been leveraged in drug design, enhancing the efficacy of various therapeutic agents.

Wirkmechanismus

The mechanism of action of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds. The compound’s molecular targets and pathways include interactions with carbonyl compounds to form oximes and with alkyl halides to form substituted hydroxylamines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-(Trimethylsilyl)hydroxylamine: Similar in structure but lacks the ethyl group.

N,O-Bis(trimethylsilyl)hydroxylamine: Contains two trimethylsilyl groups, offering different reactivity.

O-(2-Trimethylsilylethyl)hydroxylamine: Similar but without the hydrochloride component

Uniqueness

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to form stable oximes and amines under mild conditions sets it apart from other similar compounds .

Biologische Aktivität

O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride is a hydroxylamine derivative that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

Chemical Formula: CHClNOS

Molecular Weight: 196.77 g/mol

Appearance: White to off-white crystalline solid

Solubility: Soluble in water due to the hydrochloride form

The compound features a hydroxylamine functional group, which is known for its reactivity in biological systems. Hydroxylamines are characterized by their ability to participate in redox reactions, making them valuable in both synthetic and biological contexts.

Hydroxylamines, including this compound, are known to exhibit various biological activities:

- Antioxidant Properties: Hydroxylamines can act as reducing agents, scavenging free radicals and preventing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

- Antimicrobial Activity: Some studies have indicated that hydroxylamine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .

- Modulation of Nitric Oxide (NO) Production: Hydroxylamines can influence nitric oxide synthase pathways, leading to increased NO production, which is crucial for various physiological processes including vasodilation and immune response modulation .

Case Studies and Research Findings

- Neuroprotective Effects:

- Antimicrobial Efficacy:

- Pharmacological Applications:

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction of trimethylsilyl ether derivatives with hydroxylamine under acidic conditions. The resulting product can be purified through recrystallization or chromatography.

Comparative Analysis of Hydroxylamine Derivatives

Eigenschaften

IUPAC Name |

O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NOSi.ClH/c1-8(2,3)5-4-7-6;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNNDTUAVSQNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16ClNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593594 | |

| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153502-27-3 | |

| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.